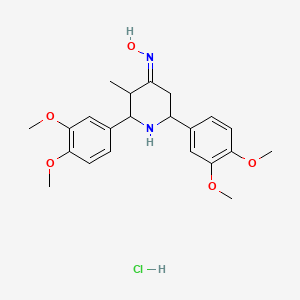![molecular formula C13H11Cl2O2P B5873969 [bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
[bis(4-chlorophenyl)phosphoryl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(4-chlorophenyl)phosphoryl]methanol, also known as BCM, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. BCM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 365.7 g/mol. This compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme.
Mecanismo De Acción
[bis(4-chlorophenyl)phosphoryl]methanol acts as a potent inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This accumulation of acetylcholine can lead to overstimulation of the nervous system, which can have both beneficial and harmful effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the context in which it is used. In general, this compound has been shown to increase the levels of acetylcholine in the nervous system, which can lead to enhanced cognitive function, memory formation, and muscle contraction. However, excessive accumulation of acetylcholine can also lead to overstimulation of the nervous system, which can have harmful effects such as seizures, respiratory failure, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [bis(4-chlorophenyl)phosphoryl]methanol in scientific research has several advantages and limitations. One advantage is its potency as an acetylcholinesterase inhibitor, which allows researchers to study the effects of acetylcholine accumulation in a controlled manner. However, the use of this compound also has several limitations, such as its potential toxicity and the need for careful control of dosage and exposure to ensure accurate results.
Direcciones Futuras
There are several future directions for research involving [bis(4-chlorophenyl)phosphoryl]methanol. One area of interest is the development of new synthetic methods for producing this compound, which could lead to higher yields and purity. Another area of interest is the exploration of the biochemical and physiological effects of this compound in different contexts, such as its potential use in the treatment of neurological disorders. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop methods for mitigating these effects.
Métodos De Síntesis
[bis(4-chlorophenyl)phosphoryl]methanol can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with triethyl phosphite to form the corresponding phosphonate ester. This intermediate is then reacted with formaldehyde to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
[bis(4-chlorophenyl)phosphoryl]methanol has been widely used in scientific research for its ability to inhibit acetylcholinesterase, which is an enzyme that plays a critical role in the nervous system. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important physiological processes such as muscle contraction, cognitive function, and memory formation.
Propiedades
IUPAC Name |
bis(4-chlorophenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2O2P/c14-10-1-5-12(6-2-10)18(17,9-16)13-7-3-11(15)4-8-13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYQNMPANRTHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(CO)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)
![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)



![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
